2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
113772-12-6
VCID:
VC20816404
InChI:
InChI=1S/C17H19N3O/c1-21-13-8-6-12(7-9-13)11-20-16-5-3-2-4-14(16)15(10-18)17(20)19/h6-9H,2-5,11,19H2,1H3
SMILES:
COC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=C2N)C#N
Molecular Formula:
C17H19N3O
Molecular Weight:
281.35 g/mol
2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
CAS No.: 113772-12-6
Cat. No.: VC20816404
Molecular Formula: C17H19N3O
Molecular Weight: 281.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113772-12-6 |
|---|---|
| Molecular Formula | C17H19N3O |
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | 2-amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydroindole-3-carbonitrile |
| Standard InChI | InChI=1S/C17H19N3O/c1-21-13-8-6-12(7-9-13)11-20-16-5-3-2-4-14(16)15(10-18)17(20)19/h6-9H,2-5,11,19H2,1H3 |
| Standard InChI Key | HMITZZIOYJRWFM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=C2N)C#N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=C2N)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator